Duratocin
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Overview
Description
Preparation Methods
The synthesis of carbetocin involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Chain Elongation: Subsequent amino acids are added one by one.
Cleavage: The peptide is cleaved from the resin.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC).
Industrial production of carbetocin follows similar principles but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
Carbetocin undergoes several types of chemical reactions:
Oxidation: Carbetocin can be oxidized, particularly at the sulfur-containing amino acid residues.
Reduction: Reduction reactions can target disulfide bonds within the peptide.
Substitution: Various functional groups in carbetocin can undergo substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Carbetocin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modifications.
Biology: Investigated for its role in modulating uterine contractions and its interaction with oxytocin receptors.
Medicine: Primarily used to prevent postpartum hemorrhage, a leading cause of maternal mortality.
Industry: Employed in the development of new uterotonic agents and in the study of peptide-based drug delivery systems
Mechanism of Action
Carbetocin exerts its effects by binding to oxytocin receptors on the smooth muscle cells of the uterus. This binding triggers a cascade of intracellular events leading to increased intracellular calcium levels, which in turn cause rhythmic uterine contractions. The oxytocin receptor content in the uterus increases during pregnancy, reaching a peak at the time of delivery, which enhances the efficacy of carbetocin .
Comparison with Similar Compounds
Carbetocin is often compared to oxytocin due to their similar mechanisms of action. carbetocin has a longer duration of action and is more stable than oxytocin. Other similar compounds include:
Oxytocin: The natural hormone with a shorter half-life.
Methylergonovine: Another uterotonic agent with a different mechanism of action.
Misoprostol: A prostaglandin analogue used for similar indications but with different side effects.
Carbetocin’s uniqueness lies in its prolonged action and stability, making it a preferred choice in certain clinical settings .
Properties
Molecular Formula |
C45H69N11O12S |
---|---|
Molecular Weight |
988.2 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-12-[(2S)-butan-2-yl]-15-[(4-hydroxyphenyl)methyl]-16-methyl-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H69N11O12S/c1-6-25(4)38-44(67)50-28(15-16-34(46)58)40(63)51-30(21-35(47)59)41(64)53-31(23-69-18-8-10-37(61)55(5)33(43(66)54-38)20-26-11-13-27(57)14-12-26)45(68)56-17-7-9-32(56)42(65)52-29(19-24(2)3)39(62)49-22-36(48)60/h11-14,24-25,28-33,38,57H,6-10,15-23H2,1-5H3,(H2,46,58)(H2,47,59)(H2,48,60)(H,49,62)(H,50,67)(H,51,63)(H,52,65)(H,53,64)(H,54,66)/t25-,28-,29-,30-,31-,32-,33-,38-/m0/s1 |
InChI Key |
SMMBGKXBHJTULT-DTRKZRJBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSCCCC(=O)N([C@H](C(=O)N1)CC2=CC=C(C=C2)O)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)N(C(C(=O)N1)CC2=CC=C(C=C2)O)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origin of Product |
United States |
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